molecular formula C7H7BrClF3N2 B13029881 (R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13029881
M. Wt: 291.49 g/mol
InChI Key: WSQWNASJXCXIEE-NUBCRITNSA-N
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Description

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that features a bromopyridine moiety and a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromopyridine and trifluoroacetaldehyde.

    Formation of Intermediate: The reaction between 2-bromopyridine and trifluoroacetaldehyde under controlled conditions forms an intermediate compound.

    Amine Introduction: The intermediate is then reacted with an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: The trifluoroethylamine group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with changes in the oxidation state of the nitrogen or carbon atoms.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of trifluoroethylamine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromopyridine moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-pyridinol: A compound with a similar bromopyridine structure but different functional groups.

    (2-Bromopyridin-3-yl)carbamic acid tert-butyl ester: Another bromopyridine derivative with a carbamate group.

    2-Bromopyridine-3-boronic acid: A boronic acid derivative of bromopyridine.

Uniqueness

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both the trifluoroethylamine and bromopyridine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1R)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-6-4(2-1-3-13-6)5(12)7(9,10)11;/h1-3,5H,12H2;1H/t5-;/m1./s1

InChI Key

WSQWNASJXCXIEE-NUBCRITNSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Br)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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